

An In-depth Technical Guide to 3-Phenoxyphenylacetonitrile: Molecular Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 3-Phenoxyphenylacetonitrile

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This technical guide provides a comprehensive overview of **3-Phenoxyphenylacetonitrile**, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document details its molecular structure, physicochemical properties, spectroscopic characteristics, and a representative synthetic protocol.

Molecular Structure and Chemical Formula

3-Phenoxyphenylacetonitrile, also known as m-phenoxybenzyl cyanide, is an organic compound featuring a phenyl group linked via an ether bond to a benzyl cyanide moiety at the meta position.^{[1][2]}

Chemical Formula: C₁₄H₁₁NO^[1]

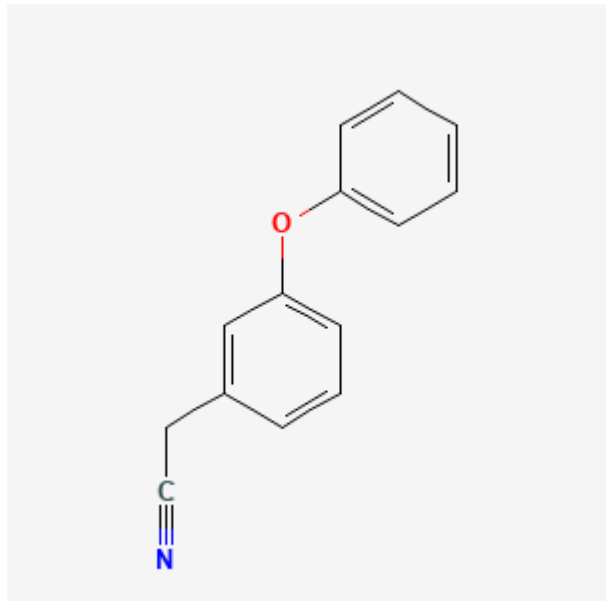
Molecular Weight: 209.24 g/mol ^[2]

CAS Registry Number: 51632-29-2^[1]

IUPAC Name: 2-(3-phenoxyphenyl)acetonitrile^[2]

Synonyms: 3-Phenoxybenzeneacetonitrile, m-Phenoxybenzyl cyanide, (3-Phenoxyphenyl)acetonitrile.^[2]

The molecular structure of **3-Phenoxyphenylacetonitrile** is depicted below:



Physicochemical Properties

3-Phenoxyphenylacetonitrile is typically a colorless oil under standard conditions.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Appearance	Colourless Oil	[1]
Boiling Point	137 °C at 0.3 mmHg	[1]
Density	1.124 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.578	[1]
Flash Point	>110 °C (>230 °F)	[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[1]
Storage Temperature	Room Temperature, sealed in dry conditions	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of **3-Phenoxyphenylacetonitrile**. Experimental spectra are available from various commercial and public databases.^{[2][3]}

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra for **3-Phenoxyphenylacetonitrile** are available from suppliers such as Sigma-Aldrich.^[2] The expected chemical shifts are consistent with the aromatic and aliphatic protons and carbons in the molecule.

- ¹H NMR: The spectrum would characteristically show multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings. A singlet for the methylene (-CH₂-) protons adjacent to the nitrile group would be expected around 3.7 ppm.
- ¹³C NMR: The spectrum would display signals for the aromatic carbons, the ether-linked carbons, the methylene carbon, and the nitrile carbon. The nitrile carbon (C≡N) typically appears around 117-120 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **3-Phenoxyphenylacetonitrile** would exhibit characteristic absorption bands for its functional groups. A reference spectrum is available from the NIST WebBook.

- C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹ for the nitrile group.
- C-O-C Stretch: A strong absorption band corresponding to the aryl ether linkage would be present in the 1200-1250 cm⁻¹ region.
- C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.
- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the methylene C-H bonds.

- C=C Stretch (Aromatic): Several bands in the 1400-1600 cm^{-1} region are indicative of the carbon-carbon bonds within the aromatic rings.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-Phenoxyphenylacetonitrile** is available in the NIST Mass Spectrometry Data Center.[\[2\]](#)

- Molecular Ion Peak (M^+): A prominent molecular ion peak would be observed at $m/z = 209$, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyanide radical ($\cdot\text{CN}$), cleavage of the ether bond, and fragmentation of the aromatic rings, leading to characteristic fragment ions.

Experimental Protocols: Synthesis of 3-Phenoxyphenylacetonitrile

The synthesis of **3-Phenoxyphenylacetonitrile** can be achieved through several routes. A common method involves the cyanation of 3-phenoxybenzyl halide. The following is a representative experimental protocol adapted from established procedures for the synthesis of related phenylacetonitriles.[\[4\]](#)

Reaction Scheme:

3-Phenoxybenzyl bromide + Sodium Cyanide \rightarrow **3-Phenoxyphenylacetonitrile** + Sodium Bromide

Materials:

- 3-Phenoxybenzyl bromide
- Sodium cyanide (NaCN)
- Acetone (anhydrous)
- Sodium iodide (NaI)

- Benzene
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- **Reaction Setup:** In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add finely powdered sodium cyanide (1.5 moles), sodium iodide (catalytic amount), and anhydrous acetone (500 mL).
- **Addition of Reactant:** While stirring the suspension under a nitrogen atmosphere, add a solution of 3-phenoxybenzyl bromide (1 mole) in anhydrous acetone (200 mL) dropwise over 30 minutes.
- **Reaction:** Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 16-20 hours.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.
- **Solvent Removal:** Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residual oil in benzene (300 mL) and wash with three portions of hot water (100 mL each).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by distillation under reduced pressure.
- **Purification:** The crude **3-Phenoxyphenylacetonitrile** can be purified by vacuum distillation to yield the final product.

Safety Precautions: This procedure involves highly toxic sodium cyanide and flammable solvents. All manipulations should be performed in a well-ventilated fume hood, and

appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

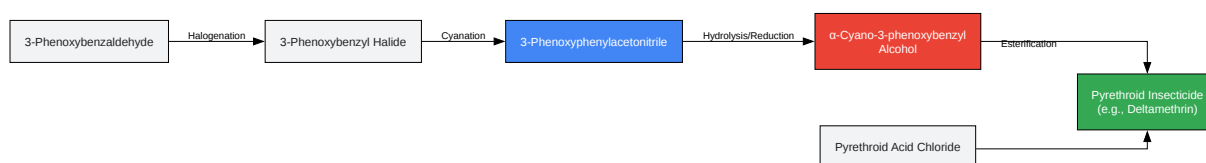
Applications in Drug Development and Agrochemicals

3-Phenoxyphenylacetonitrile is a crucial building block in the synthesis of a variety of commercially important compounds.[1]

- **Pyrethroid Insecticides:** It is a key intermediate in the production of synthetic pyrethroids such as deltamethrin, cypermethrin, and fenvalerate.[5] These insecticides are widely used in agriculture and public health due to their high efficacy against insects and relatively low toxicity to mammals.[5]
- **Pharmaceuticals:** The molecule serves as a precursor for the synthesis of certain pharmaceutical agents. For instance, it is used in the preparation of pyrimidine derivatives that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes.[1]

Logical Workflow: Synthesis of Pyrethroids

As **3-Phenoxyphenylacetonitrile** does not have a known direct signaling pathway, the following diagram illustrates its logical workflow as a key intermediate in the synthesis of pyrethroid insecticides, a major application.



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Caption: Synthetic pathway from 3-Phenoxybenzaldehyde to a Pyrethroid Insecticide.

This workflow highlights the central role of **3-Phenoxyphenylacetonitrile** in connecting precursor molecules to the final active ingredients in widely used insecticidal products.

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